(5-(N-cyclopropylsulfamoyl)-2-fluoro-4-methylphenyl)boronic acid
Overview
Description
(5-(N-cyclopropylsulfamoyl)-2-fluoro-4-methylphenyl)boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structural features and reactivity. This compound contains a boronic acid group, which is known for its versatility in forming carbon-carbon bonds, making it valuable in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(N-cyclopropylsulfamoyl)-2-fluoro-4-methylphenyl)boronic acid typically involves the introduction of the boronic acid group onto a pre-functionalized aromatic ring. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from 80°C to 120°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
(5-(N-cyclopropylsulfamoyl)-2-fluoro-4-methylphenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions vary widely, but common reagents include halogens for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic esters, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
(5-(N-cyclopropylsulfamoyl)-2-fluoro-4-methylphenyl)boronic acid has several applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.
Biology: The compound can be used as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into boronic acid derivatives has shown potential in developing new drugs, particularly as enzyme inhibitors.
Industry: The compound is valuable in the production of advanced materials and polymers due to its reactivity and functional group compatibility.
Mechanism of Action
The mechanism by which (5-(N-cyclopropylsulfamoyl)-2-fluoro-4-methylphenyl)boronic acid exerts its effects involves the interaction of the boronic acid group with various molecular targets. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, making them effective in enzyme inhibition and other biological processes. The molecular pathways involved often include the formation of boronate esters, which can modulate the activity of target enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative with similar reactivity but lacking the additional functional groups present in (5-(N-cyclopropylsulfamoyl)-2-fluoro-4-methylphenyl)boronic acid.
(4-(N-Cyclopropylsulfamoyl)phenyl)boronic acid: Another boronic acid derivative with a similar sulfonamide group but different substitution pattern on the aromatic ring.
(5-(N-Cyclopropylsulfamoyl)-2-methoxyphenyl)boronic acid: A closely related compound with a methoxy group instead of a fluoro and methyl group.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and potential applications. The presence of both a fluoro and methyl group on the aromatic ring, along with the sulfonamide and boronic acid groups, provides a unique combination of electronic and steric effects that can be exploited in various chemical and biological contexts.
Properties
IUPAC Name |
[5-(cyclopropylsulfamoyl)-2-fluoro-4-methylphenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BFNO4S/c1-6-4-9(12)8(11(14)15)5-10(6)18(16,17)13-7-2-3-7/h4-5,7,13-15H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJGSIEUOUKOIOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1F)C)S(=O)(=O)NC2CC2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BFNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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